molecular formula C16H25N5O2 B2894353 1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 585552-79-0

1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2894353
CAS RN: 585552-79-0
M. Wt: 319.409
InChI Key: OBGWCILBJAEVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly known as DPMP and has been used in scientific research for its potential as a CNS stimulant and cognitive enhancer.

Mechanism of Action

The exact mechanism of action of DPMP is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and acetylcholine. It may also work by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic transmission.
Biochemical and Physiological Effects:
DPMP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and acetylcholine in the brain, leading to increased synaptic transmission. It has also been shown to increase the expression of certain genes involved in neuronal plasticity and synaptic function.

Advantages and Limitations for Lab Experiments

One advantage of using DPMP in lab experiments is its potential as a cognitive enhancer and CNS stimulant. It may be useful in studying the effects of increased synaptic transmission on learning and memory. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are a number of potential future directions for research on DPMP. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer in healthy individuals. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

DPMP can be synthesized using a variety of methods. One common method involves the reaction of 1,3-dimethyluric acid with piperidine and propylamine in the presence of acetic anhydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

DPMP has been extensively studied for its potential as a cognitive enhancer and CNS stimulant. In animal studies, it has been shown to improve memory and learning, increase locomotor activity, and enhance wakefulness. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-4-8-21-12(11-20-9-6-5-7-10-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGWCILBJAEVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-(piperidin-1-ylmethyl)-7-propylpurine-2,6-dione

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